Hexabromoethane

説明

It is a yellowish-white crystalline solid that decomposes to tetrabromoethylene upon heating . Hexabromoethane is known for its high bromine content and is used in various scientific and industrial applications.

準備方法

Hexabromoethane can be synthesized through several methods. One common synthetic route involves the bromination of ethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure complete bromination . Industrial production methods may involve the use of carbon tetrabromide as a starting material, which is then subjected to further bromination to yield this compound .

化学反応の分析

Hexabromoethane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tetrabromoethylene.

Reduction: It can be reduced to form lower brominated ethanes.

Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different brominated compounds.

Common reagents used in these reactions include bromine, reducing agents like zinc, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemical Applications

1.1 Organic Synthesis

Hexabromoethane serves as a reagent in organic synthesis and a brominating agent. It is particularly useful for the bromination of alkenes and aromatics, facilitating the introduction of bromine into organic molecules. The compound can undergo various reactions, including:

- Oxidation : Converts to tetrabromoethylene.

- Reduction : Forms lower brominated ethanes.

- Substitution : Reacts with nucleophiles to produce different brominated compounds.

The versatility in chemical reactions makes it an essential reagent in synthetic organic chemistry.

1.2 Polymer Chemistry

In polymer chemistry, this compound is utilized as a polymerization initiator. Its high bromine content enhances flame retardancy in polymers, making it a valuable additive in the production of fire-resistant materials.

Biological Applications

2.1 Biological Studies

this compound is employed in biological research to study the effects of halogenated compounds on living organisms. Its role as a model compound allows researchers to investigate the biological impacts of brominated substances, including toxicity and metabolic pathways.

2.2 Imaging Techniques

Due to its high bromine content, this compound has potential applications in radiology and imaging techniques. It can be used as a contrast agent in certain imaging modalities, enhancing the visibility of structures within biological systems.

Medical Applications

3.1 Radiological Use

Research indicates that this compound may be useful in medical imaging due to its ability to absorb X-rays effectively. This property makes it a candidate for use in radiological contrast agents, potentially improving diagnostic imaging techniques.

Industrial Applications

4.1 Flame Retardants

One of the most significant industrial applications of this compound is its use as a flame retardant in various materials, including textiles and plastics. Its effectiveness in reducing flammability makes it an important component in safety-critical applications.

4.2 Chemical Manufacturing

this compound is also used in the manufacturing of other brominated compounds and flame retardants, contributing to various industrial processes.

Case Study 1: Flame Retardancy Assessment

A study evaluated the effectiveness of this compound as a flame retardant in polyethylene composites. The results demonstrated a significant reduction in flammability compared to untreated samples, highlighting its potential for enhancing safety standards in consumer products.

Case Study 2: Biological Impact Research

Research investigating the metabolic pathways of this compound revealed insights into its toxicity mechanisms in aquatic organisms. The findings indicated that exposure resulted in bioaccumulation and adverse effects on reproductive health, underscoring the need for careful handling and regulation.

作用機序

The mechanism of action of hexabromoethane involves its ability to undergo halogen bonding and electrostatic interactions. These interactions are crucial in its role as a brominating agent and in its applications in polymerization reactions. The molecular targets and pathways involved include the activation of cyclohexane rings and the formation of co-crystals with other compounds .

類似化合物との比較

Hexabromoethane can be compared with other similar compounds such as:

Hexafluoroethane (C₂F₆): Unlike this compound, hexafluoroethane is used primarily in refrigeration and as a propellant.

Hexachloroethane (C₂Cl₆): Hexachloroethane is used in smoke grenades and as a degassing agent in metallurgy.

Bromoethane (C₂H₅Br): Bromoethane is used as an alkylating agent in organic synthesis.

This compound is unique due to its high bromine content and its specific applications in polymerization and as a flame retardant .

生物活性

Hexabromoethane (HBE), a perbrominated hydrocarbon with the chemical formula C₂Br₆, is primarily used as a flame retardant and in various industrial applications. Its biological activity has been a subject of research due to its potential toxicological effects and environmental persistence. This article reviews the biological activity of HBE, including its toxicity, mechanisms of action, and relevant case studies.

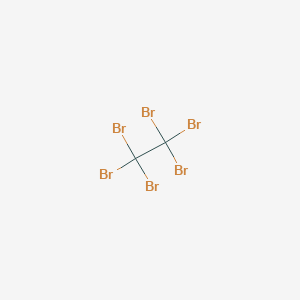

HBE is a yellowish-white crystalline solid that decomposes into tetrabromoethylene upon heating. It is characterized by its high bromine content, which contributes to its flame-retardant properties. The compound’s structure can be represented as follows:

Acute and Chronic Toxicity

Research indicates that HBE exhibits significant acute toxicity in various animal models. The National Toxicology Program (NTP) conducted studies revealing that HBE has a low LD50 value, indicating high toxicity. For instance, studies on Sprague Dawley rats showed severe effects at doses as low as 30 mg/kg, including:

- Neurological Effects : Tremors and other signs of neurotoxicity were observed.

- Hepatotoxicity : Increased liver weights and damage were noted at higher doses.

- Immunological Effects : Alterations in immune function, with increased spleen weights and changes in lymphocyte populations.

The compound also demonstrated endocrine-disrupting properties, affecting ovarian function in primates and rodents .

The biological activity of HBE is largely attributed to its ability to interfere with cellular processes. It has been shown to induce oxidative stress and disrupt cellular signaling pathways. Specifically, HBE may:

- Induce Reactive Oxygen Species (ROS) : Leading to oxidative damage to proteins, lipids, and DNA.

- Alter Enzyme Activity : Affecting cytochrome P450 enzymes involved in xenobiotic metabolism .

Environmental Persistence

HBE is resistant to environmental degradation, with an estimated half-life in soil between 3 to 6 years. Its persistence raises concerns regarding bioaccumulation in food chains and long-term ecological impacts .

Case Study 1: Occupational Exposure

A study involving workers exposed to HBE revealed elevated serum levels of brominated compounds, correlating with respiratory issues and skin lesions. The findings highlighted the need for stringent safety measures in environments where HBE is utilized.

Case Study 2: Ecotoxicological Assessment

Research on aquatic organisms exposed to HBE demonstrated significant toxic effects on fish populations, including reduced reproductive success and increased mortality rates. These studies underscore the potential risks posed by HBE to aquatic ecosystems .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 values indicate high toxicity; neurological and hepatotoxic effects observed. |

| Chronic Exposure | Endocrine disruption noted; alterations in immune function reported. |

| Environmental Impact | Persistent in the environment; potential for bioaccumulation highlighted. |

特性

IUPAC Name |

1,1,1,2,2,2-hexabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJPQMDDRCILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208128 | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-73-0 | |

| Record name | Hexabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular structure of hexabromoethane and what are its key physical properties?

A: this compound (C2Br6) is an aliphatic hydrocarbon where all six hydrogen atoms of ethane are replaced by bromine atoms. Its molecular weight is 503.5 g/mol. [] The molecule adopts a "trans" configuration, meaning the bromine atoms are arranged to minimize steric hindrance. [] The C-Br bond length is approximately 1.93 Å, and the C-C bond length is estimated to be 1.52 Å. []

Q2: How does the presence of bromine atoms influence the intermolecular interactions of this compound?

A: The bromine atoms in this compound contribute significantly to intermolecular interactions. Research shows that while van der Waals forces are present, the dominant interactions arise from the uneven electron distribution around the bromine atoms. [] This leads to electrostatic interactions between this compound molecules and other bromine-containing molecules, as evidenced by the co-crystal formation with cyclopentadienyl ruthenium bromides. []

Q3: What is known about the crystal structure of this compound?

A: this compound exists in an orthorhombic crystal structure, belonging to the Pnma (D162h) space group. [] The unit cell contains four molecules of this compound. [] Interestingly, this compound undergoes a phase transition at 177°C to a body-centered cubic lattice structure. [] This transition is believed to be driven by the molecule's geometry and the onset of random molecular axis orientations. []

Q4: What spectroscopic techniques have been used to study this compound?

A: Raman spectroscopy has been extensively used to study the vibrational modes of this compound. [, ] This technique provides insights into the molecule's structure and bonding characteristics. Additionally, researchers have utilized infrared (IR) spectroscopy to complement Raman data and further elucidate the vibrational properties of the molecule. []

Q5: Has computational chemistry been used to study this compound, and if so, what insights have been gained?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and bonding properties of this compound, particularly in the context of its interactions with metal atoms like copper and silver. [] These calculations have helped elucidate the electronic characteristics of metalated carbyne ribbons formed through on-surface elimination reactions involving this compound. []

Q6: What are the implications of the phase transition observed in this compound for its material properties?

A: The phase transition in this compound from an orthorhombic to a body-centered cubic structure at elevated temperatures suggests a change in its material properties. [] This change could impact its mechanical strength, plasticity, and thermal stability. Further investigation into these property changes would be valuable.

Q7: Has this compound been explored for any catalytic applications?

A: While the provided research papers do not explicitly mention catalytic applications of this compound, its participation in on-surface elimination reactions suggests potential in this area. [] Specifically, its ability to form metalated carbyne ribbons with tunable band gaps through these reactions highlights a possible avenue for designing novel catalytic materials. []

Q8: How is this compound synthesized?

A: While not explicitly detailed in the provided papers, one study describes this compound as a byproduct of the reaction between dioctanoyl peroxide and carbon tetrabromide. [] This suggests that radical reactions involving brominated compounds could be a potential pathway for this compound synthesis.

Q9: How is this compound being studied in the context of "hot atom chemistry"?

A: Several research papers highlight the use of this compound in studying "hot atom chemistry", specifically focusing on the behavior of recoil bromine-82 atoms generated within the crystal lattice. [, , , ] These studies investigate how factors like pre-irradiation, thermal annealing, and the presence of defects influence the chemical fate and integration of the radioactive bromine isotopes. [, , , ] This research contributes to understanding the fundamental processes involved in chemical reactions following nuclear transformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。